molecular formula C15H24 B104014 alpha-Farnesene CAS No. 502-61-4

alpha-Farnesene

Cat. No. B104014
CAS RN: 502-61-4
M. Wt: 204.35 g/mol
InChI Key: CXENHBSYCFFKJS-VDQVFBMKSA-N
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Description

Alpha-farnesene is a sesquiterpene that accumulates in the skin of apples after harvest. It is implicated as a causal agent of superficial scald, a storage disorder that affects the quality of apples. The compound and its oxidation products, particularly conjugated trienes, have been studied extensively to understand their role in the development of scald symptoms in apple cultivars .

Synthesis Analysis

The synthesis of alpha-farnesene's oxidation products has been explored to determine their impact on apple scald. These products include farnesyl hydroperoxide, trienol, endoperoxide, dehydronerolidol, and cumyl hydroperoxide. These compounds were synthesized and applied to apple surfaces, revealing that nanomolar doses could induce scald symptoms. The mode of application was found to be a critical factor in the activity of these compounds, with farnesyl hydroperoxide showing the most significant activity when applied directly to the apple skin .

Molecular Structure Analysis

The molecular structures of alpha-farnesene's autoxidation products were deduced largely from proton nuclear magnetic resonance (p.m.r.) spectra. The primary monomeric products identified were conjugated triene hydroperoxides, with the structures of these oxidation products being crucial to understanding the mechanism of autoxidation .

Chemical Reactions Analysis

Alpha-farnesene undergoes rapid autoxidation, resulting in the formation of various hydroperoxide products. The autoxidation mechanism and the resulting products have been a subject of research, as these products are directly related to the development of superficial scald in apples. The research has focused on the primary monomeric products and their isomers, which are formed during the autoxidation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-farnesene and its oxidation products are essential in understanding their role in apple scald. The accumulation of alpha-farnesene and its conjugated trienol oxidation products in apple peel tissue has been linked to the development of scald symptoms. The relationship between alpha-farnesene synthesis and oxidation, ethylene production, and antioxidative enzyme activities has been investigated to elucidate the factors contributing to scald susceptibility in different apple cultivars .

Relevant Case Studies

Case studies involving different apple cultivars, such as Cortland, Law Rome, and Idared, have shown varying susceptibility to scald. These studies have demonstrated that large increases in peel tissue concentrations of alpha-farnesene and its oxidation products occur in scald-susceptible cultivars. The use of the ethylene action inhibitor 1-methylcyclopropene (1-MCP) has been shown to delay and attenuate the accumulation of these compounds. Additionally, the activities of enzymes like peroxidase and catalase, as well as the expression patterns of genes related to alpha-farnesene synthesis and ethylene production, have been studied to understand the biochemical and genetic regulation of scald development .

Scientific Research Applications

1. Biotechnological Production in Yeast

α-Farnesene, a sesquiterpene, has applications in various fields such as fragrances, flavors, and as a precursor for vitamin synthesis. Significant progress has been made in its biosynthesis using yeast like Yarrowia lipolytica and Pichia pastoris. These studies demonstrate the potential of yeast as a platform for α-farnesene production through metabolic engineering, highlighting improvements in production yields and optimization of metabolic pathways (Liu, Hua, et al., 2020); (Chen, Zhang, et al., 2021).

2. Metabolic Engineering in E. coli

Research also extends to the engineering of E. coli for α-farnesene production. This involves optimizing the expression of α-farnesene synthase and the farnesyl diphosphate precursor supply, resulting in significant increases in production levels (Wang, Chung, et al., 2011).

3. Role in Apple Physiology

Studies have shown that α-farnesene plays a role in apple physiology, particularly in relation to ethylene production, scald development, and storage. The compound's synthesis and oxidation, as well as its interaction with ethylene, are key in understanding fruit preservation and post-harvest management (Tsantili, Watkins, et al., 2007); (Wang, Hao, et al., 2020).

4. Bioconversion and Radical Formation

The conversion of α-farnesene by certain fungi into other compounds via radical mechanisms has been observed, which is relevant for understanding natural product transformations and potential industrial applications (Krings, Berger, et al., 2008).

Safety And Hazards

Alpha-Farnesene may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

  • "MdMYC2 and MdERF3 Positively Co-Regulate α-Farnesene Biosynthesis in Apple"
  • "Cofactor Engineering for Efficient Production of α-Farnesene by Rational Modification of NADPH and ATP Regeneration Pathway in Pichia pastoris"

properties

IUPAC Name

(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXENHBSYCFFKJS-VDQVFBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113244-64-7
Record name Farnesene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113244-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4047202
Record name alpha-Farnesene
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URL https://comptox.epa.gov/dashboard/DTXSID4047202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

260.00 to 262.00 °C. @ 760.00 mm Hg
Record name alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Alpha-Farnesene

CAS RN

502-61-4
Record name Farnesene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Farnesene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Farnesene
Source EPA DSSTox
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Record name .ALPHA.-FARNESENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1785CZ0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Farnesene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036065
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
G Brieger, TJ Nestrick, C McKenna - The Journal of Organic …, 1969 - ACS Publications
The stereospecific preparation of tran, trans-a-farnesene by rhodium chloride catalyzed isomerization of trans-ßfarnesene is reported. In addition, conjugated isomers, probably …
Number of citations: 43 pubs.acs.org
DD Rowan, JM Allen, S Fielder, JA Spicer… - Journal of Agricultural …, 1995 - ACS Publications
Conjugated triene oxidation products of the sesquiterpene-famesene, implicated as causal agents of the storagedisorder superficial scald, were extracted from apple skin wax and …
Number of citations: 98 pubs.acs.org
CB Watkins, CL Barden, WJ Bramlage - Physiological Basis of …, 1992 - actahort.org
Pre-and postharvest factors that affect development of superficial scald after cold storage of apples have been investigated, with emphasis on relationships of ethylene production to a-…
Number of citations: 61 www.actahort.org
P Ramaiah, JJ Pegram, JG Millar - The Journal of Organic …, 1995 - ACS Publications
The sesquiterpene hydrocarbon-famesene has four stereoisomers (1-4), as well as positional isomers (ß-famesene 5 and allofamesene 6).(EJL)-and {Zfi)-a-famesene have been …
Number of citations: 19 pubs.acs.org
MG Moshonas, PE Shaw - Journal of Agricultural and Food …, 1980 - ACS Publications
Characterization of a New Citrus Component, trans, trans-a-Farnesene. Isolation of-Farnesene Isomers from Dehydration of Farnesol trans, trans-a-Farnesene, which had never been …
Number of citations: 26 pubs.acs.org
L Beuning, S Green, YK Yauk - Frontiers of Agriculture in China, 2010 - Springer
… Abstract The genomic sequence encoding alphafarnesene … the reactions downstream of alpha-farnesene production that control … differences in the amount of alpha-farnesene produced. …
Number of citations: 11 link.springer.com
J Šobotník, R Hanus, B Kalinová, R Piskorski… - Journal of chemical …, 2008 - Springer
The behavioral and electroantennographic responses of Prorhinotermes canalifrons to its soldier frontal gland secretion, and two separated major components of the secretion, (E)-1-…
Number of citations: 100 link.springer.com
YH Zhang, H Shu - … Horticultural Congress: Issues and Advances in …, 2002 - actahort.org
… , and accumulation of alpha-farnesene increased. Accumulation … alpha-Farnesene was delayed and CTs decreased in apples … DPA inhibited alpha-farnesene oxidation and gave much …
Number of citations: 8 www.actahort.org
HP Rupasinghe - 2001 - atrium.lib.uoguelph.ca
Metabolism of [alpha]-farnesene, a sesquiterpene that accumulates in apple skin during cold storage, has been implicated in the development of superficial scald in pome fruits. …
Number of citations: 2 atrium.lib.uoguelph.ca
JA Spicer - 1994 - mro.massey.ac.nz
Autoxidation products of the sesquiterpene α-farnesene 1 increase rapidly in apples during cold storage and are believed to play an important role in the production of the cold storage …
Number of citations: 1 mro.massey.ac.nz

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